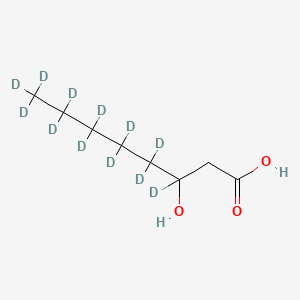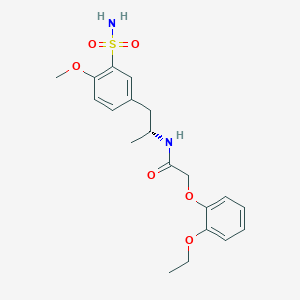
4-Bromo-6-fluoropyridine-2-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-6-fluoropyridine-2-sulfonyl chloride is a chemical compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of bromine, fluorine, and sulfonyl chloride functional groups attached to a pyridine ring. The unique combination of these substituents imparts distinct chemical properties to the compound, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-fluoropyridine-2-sulfonyl chloride typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method involves the bromination and fluorination of pyridine, followed by sulfonylation. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification and crystallization to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-6-fluoropyridine-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or alcohols, often under basic conditions.
Suzuki-Miyaura Coupling: This reaction typically involves palladium catalysts and boronic acids or esters.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative, while Suzuki-Miyaura coupling would result in a biaryl compound.
Aplicaciones Científicas De Investigación
4-Bromo-6-fluoropyridine-2-sulfonyl chloride is utilized in various scientific research fields:
Mecanismo De Acción
The mechanism of action of 4-Bromo-6-fluoropyridine-2-sulfonyl chloride involves its reactivity with nucleophiles and its ability to participate in coupling reactions. The molecular targets and pathways depend on the specific application and the nature of the reacting species.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
4-Bromo-6-fluoropyridine-2-sulfonyl chloride is unique due to the specific positioning of the bromine, fluorine, and sulfonyl chloride groups on the pyridine ring. This unique structure imparts distinct reactivity and properties compared to other halogenated pyridines and sulfonyl chlorides.
Propiedades
Fórmula molecular |
C5H2BrClFNO2S |
|---|---|
Peso molecular |
274.50 g/mol |
Nombre IUPAC |
4-bromo-6-fluoropyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C5H2BrClFNO2S/c6-3-1-4(8)9-5(2-3)12(7,10)11/h1-2H |
Clave InChI |
SWQGDWHNSMWGKG-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(N=C1F)S(=O)(=O)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Furo[2,3-c]pyridin-5-ylmethanamine](/img/structure/B13442599.png)
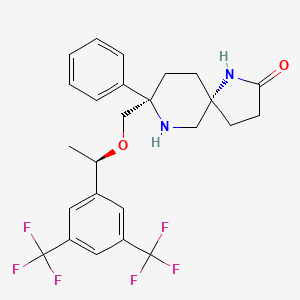
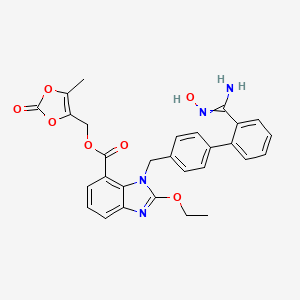
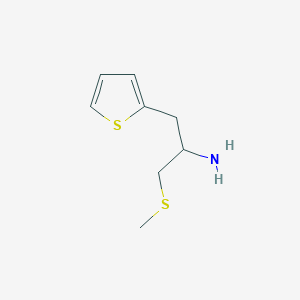
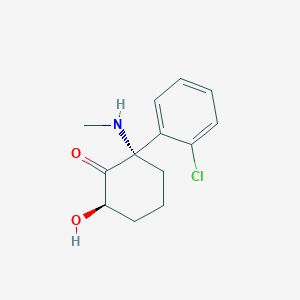
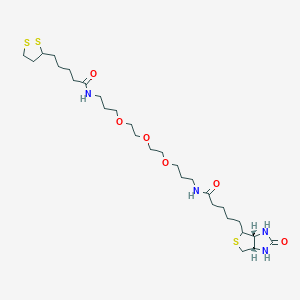

![2-{6-methyl-3-oxo-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-2-yl}acetic acid](/img/structure/B13442664.png)
![[trans(trans)]-2-Fluoro-4-(4'-propyl[1,1'-bicyclohexyl]-4-yl)-1-(trifluoromethoxy)benzene](/img/structure/B13442668.png)

